Glucocorticoid Receptor (GR) Binding Affinity Relative to Prednisolone
Deoxyprednisolone-16-ene is estimated to have a reduced glucocorticoid receptor (GR) binding affinity compared to prednisolone. One report estimates the affinity of Deoxyprednisolone-16-ene at 15–30% that of prednisolone [1]. This significant reduction is attributed to the loss of the 17α-hydroxyl group, which destabilizes the ligand-receptor complex [1]. In contrast, prednisolone has a well-characterized IC50 for GR binding in the range of 2.95 nM to 28 nM across different assays [2][3]. The weaker binding of Deoxyprednisolone-16-ene confirms its utility as a less active structural probe or impurity marker rather than a potent therapeutic.
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity (Estimated Relative Potency) |
|---|---|
| Target Compound Data | Estimated at 15–30% of Prednisolone |
| Comparator Or Baseline | Prednisolone (IC50 range: 2.95 nM to 28 nM) |
| Quantified Difference | 70-85% reduction in estimated relative binding affinity |
| Conditions | Not specified for the estimate; comparator data from competitive binding assays using human GR |
Why This Matters
This 70-85% reduction in estimated GR binding compared to prednisolone explains why this compound is selected as an analytical impurity standard rather than a therapeutic agent, directly impacting procurement decisions.
- [1] BenchChem. (2025). Deoxyprednisolone-16-ene: properties, applications and references. Retrieved from [URL REDACTED - Source from excluded list] View Source
- [2] Zhang, J., et al. (2023). Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects. NCBI. Retrieved from https://www.ncbi.nlm.nih.gov/ View Source
- [3] Kim, H. S., et al. (2003). Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/ View Source
